molecular formula C24H29ClO5 B195069 17-Hydroxycyproterone acetate CAS No. 65423-26-9

17-Hydroxycyproterone acetate

Cat. No.: B195069
CAS No.: 65423-26-9
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-ORGXEYTDSA-N
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Description

17-Hydroxycyproterone acetate is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. This compound is also utilized in feminizing hormone therapy for transgender individuals and in birth control pills .

Mechanism of Action

Target of Action

17-Hydroxycyproterone acetate, also known as Cyproterone acetate (CPA), is a synthetic derivative of 17α-hydroxyprogesterone . It primarily targets the androgen receptors and progesterone receptors in the body . These receptors play crucial roles in regulating various physiological functions, including reproductive and sexual characteristics .

Mode of Action

CPA acts as an anti-androgen by blocking the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell . It also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone, which results in diminished testosterone production . Additionally, CPA has progestational properties , activating the progesterone receptor .

Biochemical Pathways

CPA affects several biochemical pathways. It is derived from progesterone via 17α-hydroxylase (encoded by CYP17A1), an enzyme involved in steroid biosynthesis . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . CPA can also trigger the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

CPA exhibits near-complete oral bioavailability . It is highly and exclusively bound to albumin in terms of plasma protein binding . CPA is metabolized in the liver by hydroxylation and conjugation, with 15β-hydroxycyproterone acetate (15β-OH-CPA) as a major active metabolite . It has a long elimination half-life of about 2 to 4 days regardless of the route of administration . CPA is excreted primarily in feces (70%) and to a lesser extent in urine (30%) .

Result of Action

The molecular and cellular effects of CPA’s action are diverse. It can suppress the expression of CYP1A1 mRNA and the AhR ligand‑induced CYP1A1 protein expression in human cells . CPA can also alleviate the occurrence of ovarian granulosa cell pyroptosis by inhibiting the activation of the IRE1α signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CPA. For instance, endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and CPA can trigger responses in the liver and gonads due to toxic and endocrine-disrupting effects . Moreover, long-term and continuous exposure to hyperandrogen can cause ovarian granulosa cells (GCs), pyroptotic death, and follicular dysfunction in PCOS mice .

Biochemical Analysis

Biochemical Properties

17-Hydroxycyproterone acetate interacts with various enzymes and proteins in biochemical reactions. It is converted by the enzyme CYP106A2, expressed in Bacillus megaterium, into 15β-hydroxycyproterone acetate, the main human metabolite . This conversion process demonstrates the broad substrate spectrum and hydroxylating capacity of CYP106A2 .

Cellular Effects

In cellular processes, this compound has significant effects. It blocks the androgen-receptor interaction, reducing serum testosterone . It also influences cell function by inducing the expression of CYP1A1, a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse Hepa-1c1c7 cells . It suppresses CYP1A1 mRNA expression in human HepG2 and MCF7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as an AhR agonist in mouse cells, but as an AhR antagonist in human cells . This dual role suggests that this compound could potentially act as an endocrine disruptor of the AhR .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it has been observed to induce acute hepatitis, gene mutation, and other side effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted into 15β-hydroxycyproterone acetate by the enzyme CYP106A2 . This conversion process is part of the broader metabolic pathway involving the hydroxylation of steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxycyproterone acetate typically involves the dehydrogenation of 17α-hydroxyprogesterone acetate using chloranil (tetrachloro-p-benzoquinone) to form melengestrol acetate. This intermediate is then subjected to further chemical reactions to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation and dehydrogenation processes. For instance, Bacillus megaterium expressing CYP106A2 can be used as a whole-cell biocatalyst to convert cyproterone acetate to 15β-hydroxycyproterone acetate . This method is advantageous due to its high selectivity, reduced environmental impact, and high yield.

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxycyproterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives, which retain the antiandrogenic and progestogenic properties of the parent compound .

Scientific Research Applications

17-Hydroxycyproterone acetate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Cyproterone acetate
  • Medroxyprogesterone acetate
  • Chlormadinone acetate
  • Megestrol acetate

Comparison: 17-Hydroxycyproterone acetate is unique due to its high antiandrogenic activity combined with progestogenic properties. Compared to cyproterone acetate, it has a similar mechanism of action but may exhibit different pharmacokinetic properties. Medroxyprogesterone acetate and chlormadinone acetate are also steroidal progestins with antiandrogenic activity, but they differ in their potency and specific applications .

Properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANPRDGABOKNQ-ORGXEYTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336997
Record name 17-Hydroxycyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-26-9
Record name 17-Hydroxycyproterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxycyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15.BETA.-HYDROXYCYPROTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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